molecular formula C9H14N2O2S B2419420 N-(4-aminophenyl)propane-1-sulfonamide CAS No. 337912-52-4

N-(4-aminophenyl)propane-1-sulfonamide

Cat. No.: B2419420
CAS No.: 337912-52-4
M. Wt: 214.28
InChI Key: DUUBLKMKQRMPKH-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)propane-1-sulfonamide (CAS 337912-52-4) is a synthetic organic compound belonging to the sulfonamide class . It has a molecular formula of C9H14N2O2S and a molecular weight of 214.28 g/mol . Sulfonamides are a significant class of molecules in medicinal chemistry, historically recognized for their broad-spectrum antibacterial activity . The prototypical structure of a sulfonamide consists of an aniline group attached to a sulfonamide functional group . The primary mechanism of action for antibacterial sulfonamides involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase. This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication . It is crucial to note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-2-7-14(12,13)11-9-5-3-8(10)4-6-9/h3-6,11H,2,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUBLKMKQRMPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Aminophenyl Propane 1 Sulfonamide

Established Synthetic Routes to the N-(4-aminophenyl)propane-1-sulfonamide Core Structure

The construction of the this compound scaffold can be achieved through several reliable synthetic pathways. These methods primarily focus on the formation of the robust sulfonamide (S-N) bond or the aryl-nitrogen (C-N) bond.

The most traditional and widely employed method for constructing sulfonamides is the reaction between a sulfonyl chloride and an amine. thieme-connect.comnih.gov This approach is foundational in organic synthesis due to the high reactivity of sulfonyl chlorides and the commercial availability of a wide range of starting materials.

For the synthesis of this compound, a common strategy involves the condensation of propane-1-sulfonyl chloride with a suitably protected p-phenylenediamine (B122844) derivative. To avoid undesired side reactions on the highly reactive diamine, a protection-sulfonylation-deprotection sequence is often utilized. A more direct and frequently used route starts with 4-nitroaniline (B120555). The electron-withdrawing nitro group deactivates the aromatic amine slightly but allows for selective monosulfonylation. The subsequent reduction of the nitro group furnishes the desired primary aromatic amine. researchgate.net

Key Synthetic Steps (Nitro-Reduction Route):

Sulfonylation: 4-nitroaniline is reacted with propane-1-sulfonyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) in an appropriate solvent like dichloromethane (B109758) (DCM) to yield N-(4-nitrophenyl)propane-1-sulfonamide.

Reduction: The intermediate nitro compound is then reduced to the corresponding amine. This transformation is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or through chemical reduction using reagents such as iron (Fe) powder in an acidic medium or sodium bisulfite (NaHSO3). researchgate.netnih.govorganic-chemistry.org

StepReactantsKey ReagentsProductTypical Yield
Sulfonylation4-nitroaniline, Propane-1-sulfonyl chloridePyridine or Et3N, DCMN-(4-nitrophenyl)propane-1-sulfonamideGood to Excellent
ReductionN-(4-nitrophenyl)propane-1-sulfonamideH2, Pd/C or Fe/HCl or NaHSO3/FeCl2This compoundGood to Excellent organic-chemistry.org

While conventional methods are robust, modern synthetic chemistry has introduced more advanced strategies that offer alternative bond constructions and milder reaction conditions. These methods often focus on forming the C-N bond via cross-coupling reactions or employ novel conceptual approaches. thieme-connect.com

Nickel-Catalyzed C-N Cross-Coupling: A significant advancement is the use of transition-metal catalysis to form the C-N bond between a primary sulfonamide and an aryl electrophile. thieme-connect.com For this specific target, propane-1-sulfonamide (B152785) could be coupled with a 4-haloaniline derivative (e.g., 4-bromo-N-protected aniline) using a nickel catalyst. This approach is valuable, especially when the required sulfonyl chloride is unstable or inaccessible. organic-chemistry.org

Formal SO2 Insertion into C-N Bonds: A conceptually new strategy involves the net insertion of sulfur dioxide (SO2) into the C-N bond of primary amines. chemrxiv.orgnih.gov This method allows for the direct synthesis of primary sulfonamides from abundant amine starting materials. For instance, a derivative of 4-aminobenzylamine (B48907) could be converted to the corresponding primary sulfonamide, which could then be further elaborated. This approach effectively inverts the traditional synthetic logic. chemrxiv.orgnih.gov

Nitrogen-Centered Radical Approaches: Recent studies have explored the generation of nitrogen-centered radicals from sulfonamides, which can then participate in C-N coupling reactions. acs.org These methods, often initiated by photoredox catalysis or strong reducing agents, provide a transition-metal-free pathway for constructing the sulfonamide linkage under mild conditions. acs.org

StrategyKey ReactantsCatalyst/ReagentBond FormedAdvantages
Ni-Catalyzed CouplingPropane-1-sulfonamide, Aryl BromideNickel Catalyst, LigandC-NBroad scope, useful for complex molecules. thieme-connect.comorganic-chemistry.org
SO2 InsertionPrimary AmineAnomeric Amide, SO2 SourceS-N (indirectly)Novel disconnection, uses abundant amines. chemrxiv.orgnih.gov
Radical CouplingSulfonamide, Radical AcceptorPhotocatalyst or SET ReagentC-NTransition-metal-free, mild conditions. acs.org

Derivatization Strategies for this compound Analogues

The this compound scaffold possesses multiple reactive sites, making it an excellent platform for generating diverse analogues for structure-activity relationship (SAR) studies. Modifications can be targeted at the aminophenyl moiety, the sulfonamide nitrogen, or the propane (B168953) chain.

The primary aromatic amine and the phenyl ring are prime targets for derivatization.

N-Functionalization of the Amino Group: The primary amino group is nucleophilic and can readily undergo a variety of chemical transformations. Acylation with carboxylic acids or their derivatives (e.g., acyl chlorides) to form amides is a common and straightforward modification. researchgate.net Other reactions include alkylation, reductive amination, and conversion to ureas or thioureas by reaction with isocyanates or isothiocyanates, respectively.

C-H Functionalization of the Aromatic Ring: The sulfonamide group can act as a directing group in transition-metal-catalyzed C-H activation reactions. acs.org This allows for the selective installation of functional groups at the ortho position of the phenyl ring (i.e., adjacent to the sulfonamide linkage). This late-stage functionalization strategy enables the introduction of aryl, alkyl, or other groups, providing a powerful tool for rapidly building molecular complexity. acs.org

The sulfonamide N-H proton is acidic and can be removed by a base, allowing for subsequent reactions at the nitrogen atom.

N-Alkylation and N-Arylation: The sulfonamide nitrogen can be alkylated or arylated to introduce a wide range of substituents, which can significantly impact the compound's physicochemical properties. organic-chemistry.org These reactions are often catalyzed by transition metals like copper or palladium. organic-chemistry.org For example, N-alkylation can be achieved using alkyl halides, while N-arylation can be performed with arylboronic acids (Chan-Lam coupling) or aryl halides (Buchwald-Hartwig amination).

Conversion to Advanced S(VI) Scaffolds: The sulfonamide core can be chemically modified to create more complex sulfur(VI) hubs. For instance, replacement of the sulfonyl oxygens with nitrogen groups can lead to the formation of sulfondiimidamides. nih.govacs.org This strategy dramatically alters the geometry and hydrogen-bonding capabilities of the core structure, opening up new chemical space for drug discovery. nih.gov

Modification SiteReaction TypeExample ReagentsResulting Functional Group
Aminophenyl Moiety (-NH2)AcylationAcetyl ChlorideAmide
Aminophenyl Moiety (C-H)C-H ArylationArylboronic Acid, Pd catalystBiaryl
Sulfonamide Nitrogen (-NH-)N-AlkylationMethyl Iodide, BaseN-Methyl Sulfonamide
Sulfonamide Nitrogen (-NH-)N-ArylationPhenylboronic Acid, Cu catalystN-Phenyl Sulfonamide organic-chemistry.org
Sulfonamide Core (-SO2NH-)Oxidative AminationIodine(III) Reagents, AminesSulfondiimidamide acs.org

The aliphatic propane chain consists of unactivated C(sp³)–H bonds, which are traditionally challenging to functionalize selectively. However, modern photocatalytic methods have enabled the direct modification of such inert positions.

A notable strategy involves the synergistic use of photoredox and hydrogen atom transfer (HAT) catalysis. nih.gov In this process, the sulfonamide N–H bond is converted into an N-centered radical upon photoexcitation. This radical can then selectively abstract a hydrogen atom from the δ-carbon of the propane chain via an intramolecular 1,5-HAT process. This generates a nucleophilic carbon-centered radical at a specific position on the chain, which can then be intercepted by a variety of radical trapping agents to introduce new functional groups, including heteroaryl, cyano, or azido (B1232118) groups. nih.gov This powerful method allows for the late-stage diversification of the propane chain with high regioselectivity. nih.gov

Green Chemistry Approaches in this compound Synthesis Research

The synthesis of this compound, like many chemical manufacturing processes, is increasingly being scrutinized through the lens of green chemistry. The goal is to develop more sustainable and environmentally benign methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Research in this area focuses on several key strategies, including the use of alternative solvents, innovative catalytic systems, and energy-efficient synthetic methodologies.

Catalyst-Free Synthesis in Aqueous Media

One of the simplest yet most effective green chemistry approaches is the replacement of volatile and often toxic organic solvents with water. Traditional methods for synthesizing sulfonamides frequently employ solvents like pyridine or dichloromethane. Catalyst-free methods for the synthesis of sulfonamides have been developed that proceed in water or ethanol. researchgate.net These reactions can provide high yields and excellent selectivity in short reaction times, significantly reducing the environmental impact of the synthesis. researchgate.net For the synthesis of this compound, this would involve reacting propane-1-sulfonyl chloride with p-phenylenediamine in an aqueous medium. The use of an excess of the amine can serve to neutralize the hydrochloric acid formed during the reaction, eliminating the need for an additional base. researchgate.net

A general, mild, and environmentally friendly method for synthesizing sulfonamides in sustainable solvents has been developed using sodium dichloroisocyanurate dihydrate as an efficient oxidant to convert thiols to sulfonyl chlorides, which then react in situ with various amines. rsc.org This process can be carried out in water, ethanol, glycerol, or deep eutectic solvents (DESs), and features simple conditions and a solvent-free workup. rsc.orgresearchgate.net

ParameterConventional MethodAqueous Method
Solvent Dichloromethane, PyridineWater, Ethanol
Catalyst Often requires a base catalystCatalyst-free
Workup Extraction with organic solventsSimple filtration or extraction
Environmental Impact High (use of VOCs)Low

This interactive table provides a comparative overview of conventional versus aqueous synthesis methods for sulfonamides.

Iron and Copper Catalysis for C-N Bond Formation

The use of earth-abundant and non-toxic metal catalysts like iron and copper represents another significant advancement in the green synthesis of sulfonamides. Iron-catalyzed methods have been developed for the formation of N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates. organic-chemistry.org This approach is advantageous as it utilizes readily available starting materials and avoids the use of potentially genotoxic aromatic amines. organic-chemistry.org In the context of this compound synthesis, this would involve the reaction of nitrobenzene (B124822) with sodium propane-1-sulfinate in the presence of an iron catalyst and a reducing agent like sodium bisulfite. organic-chemistry.org

Copper-catalyzed C-N coupling reactions, such as the Chan-Lam coupling, also offer a green alternative for the synthesis of N-arylsulfonamides from aryl boronic acids. researchgate.net Furthermore, a one-pot, two-stage synthesis using sequential iron and copper catalysis has been developed for the para-selective C-H amination of activated arenes to produce diaryl sulfonamides. thieme-connect.com

Catalyst SystemStarting MaterialsKey Advantages
FeCl₂ / NaHSO₃Nitroarenes, Sodium ArylsulfinatesAvoids aromatic amines, mild conditions
Copper(I) iodideActivated arenes, Primary sulfonamidesOne-pot synthesis, regioselective

This interactive table summarizes different catalytic systems for the green synthesis of sulfonamides.

Mechanochemical and Electrochemical Approaches

Mechanochemistry, which involves conducting reactions in the solid state with mechanical energy (e.g., ball milling), offers a solvent-free approach to chemical synthesis. A solvent-free mechanochemical method for sulfonamide synthesis has been demonstrated, involving a one-pot, double-step procedure. researchgate.net This process uses solid sodium hypochlorite (B82951) for the tandem oxidation-chlorination of disulfides to form sulfonyl chlorides, which then react with amines. researchgate.net This methodology is notable for its use of cost-effective and environmentally friendly reagents. researchgate.net

Electrosynthesis provides another energy-efficient and green alternative by using electricity to drive chemical reactions, often eliminating the need for chemical oxidants or reductants. An environmentally benign electrochemical method has been developed for the oxidative coupling of thiols and amines to form sulfonamides. semanticscholar.orgacs.org This process is fast, requires no sacrificial reagents or catalysts, and produces hydrogen as the only byproduct. semanticscholar.orgacs.org

MethodPrincipleKey Green Advantages
Mechanochemistry Mechanical force induces reactionSolvent-free, energy-efficient
Electrochemistry Electricity drives the reactionNo chemical reagents, minimal waste

This interactive table highlights the advantages of mechanochemical and electrochemical synthesis methods.

Catalytic Amidation of Sulfonyl Fluorides

Replacing highly reactive and moisture-sensitive sulfonyl chlorides with more stable sulfonyl fluorides is another green strategy. A broad-spectrum catalytic method for the amidation of sulfonyl fluorides and fluorosulfates has been developed. scispace.comresearchgate.net This method uses a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives to activate the S-F bond, allowing the reaction to proceed smoothly with a wide range of amines to produce sulfonamides in excellent yields. scispace.comresearchgate.net This approach is particularly effective for sterically hindered substrates and can be performed with very low catalyst loading, making it suitable for large-scale synthesis. scispace.comresearchgate.net

ReagentConventional MethodGreen Alternative
Sulfonylating Agent Propane-1-sulfonyl chloridePropane-1-sulfonyl fluoride
Activator -Catalytic HOBt and silicon additives
Reactivity/Stability High reactivity, moisture-sensitiveLower reactivity, more stable
Waste HCl byproductMinimal catalytic waste

This interactive table compares the use of sulfonyl chlorides versus sulfonyl fluorides in sulfonamide synthesis.

Advanced Spectroscopic and Structural Characterization Techniques for N 4 Aminophenyl Propane 1 Sulfonamide and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups present in N-(4-aminophenyl)propane-1-sulfonamide. The spectra are characterized by absorption bands corresponding to the specific vibrational modes of the molecule's constituent bonds.

Key functional group vibrations for sulfonamides are well-established. The sulfonamide group (–SO₂NH–) gives rise to two particularly strong and characteristic stretching vibrations. The asymmetric (νas) and symmetric (νs) stretching modes of the SO₂ group typically appear in the ranges of 1376-1309 cm⁻¹ and 1177-1148 cm⁻¹, respectively. researchgate.net The stretching vibration of the S–N bond is generally observed between 945 and 893 cm⁻¹. researchgate.net

The N-H stretching vibrations are also prominent. The primary amino group (–NH₂) on the phenyl ring and the secondary amine of the sulfonamide group (–SO₂NH–) exhibit N-H stretching bands, typically in the region of 3199-3285 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the propane (B168953) chain appears just below 3000 cm⁻¹. The combination of FT-IR and FT-Raman provides complementary information, aiding in a more complete assignment of the vibrational modes. nih.govresearchgate.net

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonamide (SO₂) Asymmetric Stretch 1376 - 1309
Sulfonamide (SO₂) Symmetric Stretch 1177 - 1148
Sulfonamide (S-N) Stretch 945 - 893
Amine/Sulfonamide (N-H) Stretch 3199 - 3285
Aromatic C-H Stretch > 3000

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution. ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton.

In the ¹H NMR spectrum, the aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets in the region of 6.5–7.7 ppm, characteristic of an AA'BB' spin system. rsc.org The proton of the sulfonamide group (–SO₂NH–) typically manifests as a singlet at a lower field, often between 8.78 and 10.15 ppm. rsc.org The protons of the primary amine group (–NH₂) are expected to produce a broad singlet around 5.9 ppm. rsc.org The aliphatic protons of the propane chain would present as a triplet (–CH₃), a multiplet (–CH₂–), and another triplet (–CH₂–SO₂), with chemical shifts influenced by their proximity to the electronegative sulfonyl group.

The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons between 111 and 161 ppm. rsc.org The three distinct carbons of the propane chain would appear in the aliphatic region of the spectrum. The application of two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure. core.ac.uk

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Expected Chemical Shift (ppm) Multiplicity (¹H NMR)
Aromatic Protons ¹H 6.5 - 7.7 Doublets
Sulfonamide Proton (NH) ¹H 8.78 - 10.15 Singlet
Amine Protons (NH₂) ¹H ~5.9 Singlet (broad)
Propane Chain Protons ¹H 0.9 - 3.2 Triplet, Multiplet, Triplet
Aromatic Carbons ¹³C 111 - 161 -

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound and to study its fragmentation patterns. The compound has a molecular formula of C₉H₁₄N₂O₂S and a monoisotopic mass of approximately 214.0776 Da. uni.lu In high-resolution mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 215.08488. uni.lu

Collision-induced dissociation (CID) of the parent ion reveals characteristic fragmentation pathways for sulfonamides. nih.gov Common fragmentation patterns for amide-sulfonamides involve the cleavage of the S–N and C–N bonds. nih.gov Key fragmentation routes for this compound would likely include:

Cleavage of the S–N bond, generating ions corresponding to the propanesulfonyl moiety and the 4-aminophenylaniline fragment.

Loss of a neutral sulfur dioxide (SO₂) molecule, a common pathway for sulfonamides. nih.gov

Fragmentation of the propyl chain through loss of ethyl or methyl radicals.

Analysis of these fragmentation patterns provides definitive structural confirmation. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Formula Predicted m/z
[M+H]⁺ C₉H₁₅N₂O₂S⁺ 215.08488
[M+Na]⁺ C₉H₁₄N₂O₂SNa⁺ 237.06682

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles. While specific crystallographic data for the title compound is not detailed in the provided search results, the analysis of related sulfonamide structures reveals common structural motifs. biointerfaceresearch.com

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be dominated by electronic transitions associated with the aromatic chromophore.

The benzene ring will give rise to strong absorptions due to π → π* transitions. The presence of the amino and sulfonamide substituents on the ring will modulate the energies of these transitions, typically causing a bathochromic (red) shift compared to unsubstituted benzene. Additionally, n → π* transitions, which are generally weaker, may occur due to the promotion of non-bonding electrons from the nitrogen and oxygen atoms to anti-bonding π* orbitals. uzh.ch The position of the maximum absorbance (λ_max) and the molar absorptivity provide valuable information about the electronic structure of the molecule. researchgate.net

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a purified sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₉H₁₄N₂O₂S. A close correlation between the experimental and theoretical values (typically within ±0.4%) is a crucial criterion for verifying the purity and confirming the empirical formula of the synthesized compound.

Table 4: Theoretical Elemental Composition of this compound (C₉H₁₄N₂O₂S)

Element Atomic Mass Molar Mass ( g/mol ) Percentage (%)
Carbon (C) 12.011 108.099 50.44
Hydrogen (H) 1.008 14.112 6.59
Nitrogen (N) 14.007 28.014 13.07
Oxygen (O) 15.999 31.998 14.94
Sulfur (S) 32.06 32.06 14.96

| Total | | 214.283 | 100.00 |

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. For this compound, the primary electroactive moiety is the 4-aminophenyl group. Similar to 4-aminophenol (B1666318) and other electroactive aniline (B41778) derivatives, the amino group can be oxidized at a suitable electrode surface. researchgate.net

A cyclic voltammogram of the compound would likely display a distinct oxidation peak within the potential window, corresponding to the oxidation of the aromatic amino group. nih.gov The potential at which this oxidation occurs provides insight into the electron-donating character of the molecule. The reversibility of the redox process can also be assessed by the presence and characteristics of a corresponding reduction peak on the reverse scan. Such studies are valuable for understanding the potential involvement of the molecule in electron transfer processes. nih.gov

Computational Chemistry and Theoretical Studies of N 4 Aminophenyl Propane 1 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a common approach for predicting the properties of sulfonamide derivatives. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or cc-pVTZ, to provide a balance between accuracy and computational cost.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For N-(4-aminophenyl)propane-1-sulfonamide, this would involve calculating key bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial for flexible molecules like this one, which has rotatable bonds in its propyl chain and around the sulfonamide linkage. This analysis helps identify different stable conformers and their relative energies to understand the molecule's preferred shape.

Table 1: Representative Theoretical Bond Parameters for Sulfonamide Derivatives (Note: This table is illustrative and does not represent calculated data for this compound.)

Parameter Typical Bond Length (Å) Typical Bond Angle (°)
S-N 1.63 - 1.67
S-O 1.44 - 1.46
S-C 1.76 - 1.80
O-S-O 118 - 122
N-S-C 105 - 109

Electronic Structure Analysis (HOMO-LUMO, Band Gap Energy)

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron.

The energy difference between the HOMO and LUMO is the band gap energy (ΔE). A small band gap suggests that a molecule is more reactive and can be easily excited, whereas a large band gap indicates higher stability. For sulfonamides, the HOMO is often located on the aniline (B41778) ring, while the LUMO may be distributed across the sulfonamide group and the phenyl ring.

Table 2: Illustrative Frontier Orbital Energies (Note: This table is illustrative and does not represent calculated data for this compound.)

Orbital Energy (eV)
HOMO -5.0 to -6.5
LUMO -1.0 to -2.5

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides insight into the bonding and electronic structure of a molecule in terms of localized orbitals. It is used to understand charge distribution, hybridization, and intramolecular charge transfer (ICT) events.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values. Red typically represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

In this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen of the amino group, indicating these are sites for electrophilic interaction. The hydrogen atoms of the amino and sulfonamide groups would likely show positive potential.

Local Reactivity Descriptors and Fukui Functions

While HOMO, LUMO, and MEP maps give a general idea of reactivity, local reactivity descriptors provide more quantitative information about which atoms in a molecule are more likely to undergo a specific type of reaction. Fukui functions are one such descriptor, used to identify the most electrophilic and nucleophilic sites within a molecule. These functions are derived from the change in electron density as an electron is added or removed, helping to pinpoint the exact atoms involved in chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, which correspond to the absorption wavelengths (λ_max) in an electronic spectrum (like UV-Vis).

For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum. The analysis would identify the nature of the electronic transitions, for instance, whether they are localized on the phenyl ring (π→π*) or involve charge transfer from the amino group to the sulfonamide moiety. This information is valuable for understanding the photophysical properties of the molecule.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Theoretical predictions of the non-linear optical (NLO) properties of molecules like this compound are crucial for identifying their potential in optoelectronic applications, including optical data storage and signal processing. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate key NLO parameters. researchgate.netcumbria.ac.uk These studies typically investigate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to quantify a molecule's response to an external electric field. cumbria.ac.ukresearchgate.net

For sulfonamide derivatives, research indicates that the unique electronic distribution arising from the sulfonamide group can lead to significant NLO responses. researchgate.netnih.gov Theoretical calculations often reveal that such compounds possess considerably higher first hyperpolarizability (β) values compared to standard reference materials like urea (B33335). nih.gov The presence of donor and acceptor groups within the molecular structure is a key factor influencing NLO properties. In this compound, the aminophenyl group can act as an electron donor, which is a favorable characteristic for enhancing NLO activity.

Computational analyses, such as those performed using methods like B3LYP or CAM-B3LYP, help in understanding intramolecular charge transfer, which is fundamental to NLO response. researchgate.netresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter; a smaller energy gap generally correlates with higher polarizability and hyperpolarizability, indicating a more pronounced NLO effect. research-nexus.netbohrium.com Studies on structurally similar sulfonamides have demonstrated their potential as promising NLO materials, suggesting that this compound could exhibit valuable characteristics for applications in advanced optical devices. research-nexus.netnih.govnih.gov

Table 1: Key Parameters in Theoretical NLO Property Prediction

Parameter Symbol Description Significance
Dipole Moment μ Measures the polarity of the molecule. Influences molecular alignment and interaction with electric fields.
Polarizability α Describes the ease with which the electron cloud is distorted by an external electric field. A primary indicator of the linear optical response.
First Hyperpolarizability β Quantifies the second-order NLO response. A critical value for applications like second-harmonic generation.

Advanced Topological Analyses (ELF, LOL, RDG, AIM)

Advanced topological analyses provide profound insights into the electronic structure and bonding characteristics of this compound. These wavefunction-based methods visualize and quantify chemical bonding, distinguishing between covalent and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are powerful tools for mapping electron localization in a molecule. nih.govresearchgate.net For sulfonamide derivatives, these analyses typically show high localization values (close to 1.0) around electronegative atoms like oxygen and nitrogen, as well as along the paths of covalent bonds (e.g., C-C, C-N, S-O). researchgate.netnih.gov The distribution reveals the positions of core electrons, bonding electron pairs, and lone pairs, offering a clear depiction of the molecule's Lewis structure. nih.gov This information is vital for understanding the reactivity and interaction sites of the molecule.

Reduced Density Gradient (RDG): The RDG analysis is specifically used to identify and visualize non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsions. researchgate.netnih.gov By plotting the RDG against the electron density, different types of interactions can be distinguished by color-coded isosurfaces. For this compound, RDG analysis would be expected to highlight hydrogen bonding involving the -NH2 and -SO2NH- groups, which are crucial for determining its crystal packing and interactions with biological targets. nih.gov

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density to define atomic basins, bond paths, and critical points. This method provides a rigorous definition of chemical bonds and allows for the quantification of their strength and nature (ionic vs. covalent). AIM can be used to analyze the S-O and S-N bonds in the sulfonamide core, providing quantitative data on their electron density and ellipticity, which are indicative of bond character and strength.

Table 2: Summary of Advanced Topological Analyses

Analysis Method Abbreviation Primary Information Provided Application to this compound
Electron Localization Function ELF Maps regions of high electron localization (bonds, lone pairs). Visualizing covalent bonds and lone pair electrons on N and O atoms.
Localized Orbital Locator LOL Provides a complementary view of electron localization. Confirming bonding patterns and electron pair domains.
Reduced Density Gradient RDG Identifies and characterizes non-covalent interactions. Visualizing hydrogen bonds and van der Waals interactions.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, providing detailed information on conformational flexibility and intermolecular interactions. nih.gov For this compound, MD simulations can elucidate its structural stability and how it interacts with its environment, such as solvents or biological macromolecules.

Conformational Stability: By simulating the motion of atoms over time, MD can explore the potential energy surface of the molecule to identify its most stable conformations. nih.gov Key dihedral angles, such as those around the C-S and S-N bonds of the sulfonamide group, can be monitored to understand the molecule's flexibility and preferred spatial arrangements. Such studies on related sulfonamides have shown that different conformations can be present in various crystal polymorphs, and their relative stability is dictated by a delicate balance of intramolecular and intermolecular forces. nih.gov

Interaction Dynamics: MD simulations are invaluable for analyzing the dynamics of intermolecular interactions, particularly hydrogen bonds. nih.gov For this compound, simulations can track the formation and breaking of hydrogen bonds between the sulfonamide and amine protons and surrounding solvent molecules or receptor sites. The stability and lifetime of these bonds are critical for understanding the molecule's solubility and binding affinity. Studies on similar sulfonamides have highlighted that strong intermolecular hydrogen bonds and π-π stacking are often the primary forces governing their molecular packing and biological activity. nih.gov The fragility of the amorphous state and its tendency to crystallize can also be investigated, which is influenced by molecular dynamics. nih.gov

Table of Compounds Mentioned

Compound Name
This compound

Structure Activity Relationship Sar Principles and Design of N 4 Aminophenyl Propane 1 Sulfonamide Analogues

Identification of Key Pharmacophoric Elements within the N-(4-aminophenyl)propane-1-sulfonamide Scaffold

The this compound scaffold can be dissected into three primary pharmacophoric regions: the 4-aminophenyl ring, the sulfonamide linker, and the n-propyl group. Each of these components plays a distinct role in the molecule's interaction with its biological target.

The 4-Aminophenyl Group: The primary amino group (-NH2) at the para-position of the phenyl ring is a critical feature. This group can act as a hydrogen bond donor, which is often essential for anchoring the molecule within the active site of a target protein. The aromatic ring itself can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, further contributing to binding affinity. For many antibacterial sulfonamides, this 4-aminophenyl moiety is a key structural mimic of para-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway. nih.govnih.gov

The Sulfonamide Linker (-SO2NH-): The sulfonamide group is a versatile and crucial component of this scaffold. nih.gov It serves as a rigid linker connecting the aromatic ring to the alkyl chain. The geometry and electronic properties of the sulfonamide group are vital for its function. The nitrogen and oxygen atoms of the sulfonamide can act as hydrogen bond acceptors, while the sulfur atom can participate in various interactions. The acidity of the sulfonamide N-H proton can also play a role in the molecule's activity and pharmacokinetic properties. ucla.edu

The n-Propyl Group: The propane-1-sulfonamide (B152785) moiety provides a hydrophobic alkyl chain that can interact with hydrophobic pockets within the target's binding site. The length and branching of this alkyl group can significantly impact the compound's potency and selectivity. Modifications to this part of the molecule can fine-tune its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacophoric RegionKey Structural FeaturesPotential Interactions
4-Aminophenyl Group Primary amine (-NH2) at para position, Aromatic ringHydrogen bond donation, π-π stacking, Hydrophobic interactions
Sulfonamide Linker -SO2NH- groupHydrogen bond acceptance, Rigid scaffold
n-Propyl Group Alkyl chainHydrophobic interactions

Rational Design Strategies for Enhanced Biological Activity

Based on the understanding of the key pharmacophoric elements, several rational design strategies can be employed to develop analogues of this compound with enhanced biological activity.

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a molecule with a chemically different one while retaining its biological activity. researchgate.netdundee.ac.uknih.gov This approach can lead to the discovery of novel compounds with improved properties, such as enhanced potency, better ADME profiles, or a different intellectual property landscape. For this compound analogues, scaffold hopping could involve replacing the phenyl ring with other aromatic or heteroaromatic systems to explore new interactions with the target.

Bioisosteric replacement is a more subtle modification where a functional group is replaced with another group that has similar physical or chemical properties, leading to a similar biological response. nih.gov In the context of this compound, bioisosteric replacements can be applied to various parts of the molecule:

Propyl Group Modifications: The n-propyl group can be replaced with other alkyl chains of varying lengths, branched alkyl groups, or cyclic structures to probe the size and shape of the hydrophobic pocket in the target protein. Introducing heteroatoms into the alkyl chain could also modulate the compound's polarity and metabolic stability.

Sulfonamide Linker Isosteres: While the sulfonamide group is often crucial, in some cases, it can be replaced by other linkers such as an amide or a reversed sulfonamide to alter the molecule's electronic properties and hydrogen bonding capacity.

To enhance the selectivity and potency of this compound analogues, specific modifications can be introduced to exploit unique features of the target's binding site.

Substitutions on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) on the 4-aminophenyl ring can modulate the electronic properties and steric bulk of the molecule. These changes can influence the binding affinity and selectivity for the intended target over other proteins.

Modifications of the Amino Group: While the primary amino group is often essential, its properties can be fine-tuned. For instance, converting it to a secondary or tertiary amine, or replacing it with other hydrogen-bonding groups, could lead to improved interactions with the target.

Alterations to the Alkyl Chain: As mentioned earlier, systematic modifications of the n-propyl group are a key strategy. For example, in a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, modifications to the propanamide portion (the B-region) and the C-region of the molecule were investigated to improve activity. researchgate.net

Design StrategyExample ModificationDesired Outcome
Scaffold Hopping Replace phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring. Novel chemical series with potentially improved properties.
Bioisosteric Replacement Replace n-propyl with a cyclopropyl (B3062369) or isobutyl group.Optimized hydrophobic interactions and metabolic stability.
Ring Substitution Add a fluorine or chlorine atom to the aminophenyl ring.Increased binding affinity and altered electronic properties.
Alkyl Chain Extension/Branching Change propane (B168953) to ethane (B1197151) or butane; introduce methyl branches.Probing the size and shape of the target's hydrophobic pocket.

In Silico Approaches to SAR Development and Lead Optimization

Computational methods, or in silico approaches, have become indispensable tools in modern drug discovery for accelerating the process of SAR development and lead optimization.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ucla.edu For this compound analogues, a QSAR model could be developed by:

Data Collection: Compiling a dataset of analogues with their experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each analogue, which quantify their physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features.

Model Building: Using statistical methods to build a regression model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of newly designed, yet unsynthesized, analogues, thereby prioritizing the most promising candidates for synthesis and testing.

When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) methodologies can be employed. Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies could reveal:

The precise binding mode of the compound within the active site.

The key amino acid residues involved in the interaction.

Opportunities for designing new analogues with improved complementarity to the binding site.

In the absence of a known target structure, ligand-based drug design (LBDD) approaches can be utilized. These methods rely on the knowledge of a set of molecules that are active against a particular target. Pharmacophore modeling is a common LBDD technique that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model for this compound analogues would define the spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to the target. This model can then be used to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.

Mechanistic Investigations of Biological Interactions in Vitro and Pre Clinical Models of N 4 Aminophenyl Propane 1 Sulfonamide

Enzyme Inhibition Mechanisms and Kinetics

While direct kinetic data such as IC₅₀ or Kᵢ values for N-(4-aminophenyl)propane-1-sulfonamide are not readily found in published literature, the inhibitory mechanisms for the broader class of sulfonamides against various enzymes are well-documented. These mechanisms provide a basis for understanding the potential biological activity of this compound.

Sulfonamides are renowned for their antibacterial properties, which stem from their ability to inhibit dihydropteroate (B1496061) synthetase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. This pathway is essential for the production of nucleic acids, and its disruption hinders bacterial replication.

The inhibitory action of sulfonamides on DHPS is a classic example of competitive inhibition. Due to their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfonamides can bind to the active site of DHPS. This binding event prevents PABA from accessing the active site, thereby halting the synthesis of dihydropteroate, a precursor to folic acid. This mode of action effectively renders the sulfonamide as a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria. nih.gov

Enzyme Inhibitor Class Mechanism of Action Effect
Dihydropteroate Synthetase (DHPS)SulfonamideCompetitive InhibitionBlocks folate synthesis, leading to bacteriostatic activity. nih.gov

The sulfonamide group is a key pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The general mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide moiety to the zinc ion located in the active site of the enzyme. The phenyl ring of the sulfonamide typically engages in van der Waals interactions with hydrophobic residues in the active site, further stabilizing the enzyme-inhibitor complex. Substituents on the benzenesulfonamide (B165840) ring can form additional contacts within the active site, influencing the binding affinity and selectivity for different CA isozymes. nih.gov

Enzyme Family Inhibitor Class General Mechanism of Action
Carbonic Anhydrase (CA) IsozymesSulfonamideCoordination to the active site zinc ion. nih.gov

Sulfonamide derivatives have been explored as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335). The structural resemblance of sulfonamides to urea allows them to potentially compete for binding at the enzyme's active site. Hydrophobic interactions between the sulfonamide compound and the active site can also disrupt the enzyme's structure and catalytic function. frontiersin.org The inhibition of urease is a therapeutic strategy for infections caused by urease-producing bacteria. frontiersin.org

Enzyme Inhibitor Class Potential Mechanism of Action
UreaseSulfonamideCompetitive binding at the active site; Hydrophobic interactions. frontiersin.org

Certain sulfonamide-containing compounds are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. frontiersin.org The selectivity of these inhibitors is attributed to the ability of the sulfonamide moiety to bind to a specific side pocket present in the active site of the COX-2 enzyme, which is absent in the COX-1 isoform. This selective binding blocks the production of prostaglandins (B1171923) that mediate inflammation. frontiersin.org

Enzyme Inhibitor Class Mechanism of Selectivity
Cyclooxygenase-2 (COX-2)SulfonamideBinding to a specific side pocket in the COX-2 active site. frontiersin.org

While specific data for this compound is unavailable, some sulfonamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors. The general mechanism for many classes of HDAC inhibitors involves the chelation of the zinc ion in the catalytic active site of the enzyme. This interaction blocks the substrate from accessing the active site, leading to an accumulation of acetylated histones and subsequent changes in gene expression.

Enzyme Family General Inhibitor Mechanism
Histone Deacetylases (HDACs)Zinc chelation in the active site.

The sulfonamide scaffold is present in a variety of kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of the enzyme. The specific interactions between the inhibitor and the amino acid residues in the ATP-binding pocket determine the potency and selectivity of the inhibition. While some sulfonamide-containing molecules have shown activity against various kinases, specific inhibitory data for this compound against B-Raf, AAK1, BMP2K, or PKG is not documented in the available literature. For instance, other complex sulfonamide derivatives have been developed as inhibitors for different kinases, such as protein kinase B (Akt) and VEGFR-2. nih.govmdpi.com

Enzyme Family General Inhibitor Mechanism
KinasesATP-competitive inhibition in the kinase domain.

HIV Protease and Reverse Transcriptase Inhibition Mechanisms

There is no specific information available in the scientific literature detailing the mechanisms by which this compound may inhibit HIV protease or reverse transcriptase. Although some sulfonamide derivatives have been investigated as potential non-nucleoside reverse transcriptase inhibitors and HIV protease inhibitors, no studies were found that specifically evaluate this compound for these activities. nih.govnih.govsemanticscholar.org

Receptor Binding Studies and Molecular Docking Analysis

No receptor binding studies or molecular docking analyses have been published for this compound. Computational and experimental studies are essential to understand how a ligand interacts with a protein target, but such research is absent for this particular compound.

Ligand-Protein Interaction Profiling and Hydrogen Bonding Analysis

Specific data on the ligand-protein interaction profile and hydrogen bonding patterns for this compound is not available. Research on other sulfonamides indicates that the sulfonamide group can act as a hydrogen bond donor and acceptor, which is crucial for binding to protein active sites, but no such analysis has been performed for this compound. nih.gov

Binding Affinity Prediction and Conformational Changes

There are no published studies predicting the binding affinity or analyzing the conformational changes of this compound upon binding to any biological target.

Mechanistic Studies of Antimicrobial Activity (in vitro models)

While the general mechanism of action for sulfonamide antibiotics is well-established, no in vitro studies have been conducted to specifically elucidate the antimicrobial mechanisms of this compound.

Antibacterial Mechanisms

No research has specifically investigated the antibacterial mechanisms of this compound. Generally, sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is involved in folate synthesis. nih.govnih.gov This disruption of the folate pathway inhibits bacterial growth. However, the specific efficacy and spectrum of activity for this compound have not been determined.

Antifungal Mechanisms

There is no information available regarding the potential antifungal mechanisms of this compound. While some sulfonamide compounds have shown activity against certain fungi, the antifungal properties and mechanisms of this specific molecule remain uninvestigated. nih.govnih.gov

Antiviral Mechanisms

The sulfonamide scaffold is a key component in a variety of drugs, including a number of antiviral agents. nih.gov Research into sulfonamide derivatives has revealed their potential to combat a range of viruses through various mechanisms of action. nih.gov While specific studies on the antiviral mechanisms of this compound are not detailed in the available literature, the general antiviral strategies of the sulfonamide class of compounds can be explored.

Sulfonamide derivatives have been shown to be effective against a multitude of viruses, including coxsackievirus B, enteroviruses, adenoviruses, Ebola virus, Marburg virus, SARS-CoV-2, and HIV. nih.gov Some clinically used HIV protease inhibitors, such as amprenavir, and compounds in advanced clinical trials contain sulfonamide moieties. nih.gov Additionally, non-nucleoside HIV reverse transcriptase inhibitors and HIV integrase inhibitors incorporating sulfonamide groups have been developed. nih.gov

A notable antiviral mechanism of some sulfonamides involves the targeting of zinc finger viral proteins. By causing the ejection of zinc ions from these critical proteins, they inhibit viral replication. This mechanism is advantageous as it may reduce the likelihood of the development of drug-resistant viral strains. nih.gov Furthermore, certain small molecule chemokine antagonists that act as HIV entry inhibitors also feature sulfonamide functionalities in their chemical structures. nih.gov

The development of novel sulfonamide derivatives with antiviral properties is an active area of research, with a focus on creating compounds with lower toxicity and efficacy against drug-resistant viruses. nih.gov

Anti-quorum Sensing Activity

Interference with QS can be achieved through several mechanisms, including:

Inhibition of Autoinducer Synthesis: Preventing the production of the signaling molecules that bacteria use to communicate. frontiersin.org

Degradation or Inactivation of Autoinducers: Using enzymes like AHL-lactonases or oxidoreductases to break down the signaling molecules. frontiersin.org

Interference with Signal Receptors: Employing antagonists that block the receptors for autoinducers. frontiersin.org

Disruption of Downstream Signaling Cascades: Interfering with the cellular response to the quorum sensing signal. frontiersin.org

Research has shown that various natural and synthetic compounds can inhibit QS in pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov For instance, gliptins have been shown to significantly diminish biofilm formation, a QS-regulated process. nih.gov The inhibition of QS can lead to a reduction in the production of virulence factors and an increased susceptibility of bacteria to conventional antibiotics. frontiersin.org

Investigation of Antitumor/Anticancer Mechanisms (in vitro cell line models)

Sulfonamide derivatives have been extensively investigated for their potential as anticancer agents, exhibiting a range of mechanisms that can lead to the inhibition of tumor growth and the induction of cancer cell death.

While specific studies on this compound are limited, research on related sulfonamide metformin (B114582) derivatives has shown their ability to induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells. nih.gov One such derivative was found to arrest the cell cycle in the G0/G1 and G2/M phases and significantly inhibit cancer cell migration. nih.gov The induction of apoptosis by this compound was suggested to be mediated through increased intracellular reactive oxygen species (ROS) production and reduced mitochondrial membrane potential, indicating the involvement of the mitochondrial-associated apoptosis-signaling pathway. nih.gov

Similarly, sulforaphane, an isothiocyanate, has been shown to induce dose-dependent apoptosis and G2/M cell cycle arrest in acute lymphoblastic leukemia (ALL) cells. nih.govplos.org This was associated with the activation of caspases (3, 8, and 9), inactivation of PARP, and inhibition of the Cdc2/Cyclin B1 complex. nih.govplos.org

The table below summarizes the effects of a sulfonamide metformin derivative on cell cycle distribution in breast cancer cells.

CompoundCell LineEffect on Cell Cycle
Sulfonamide Metformin DerivativeBreast Cancer CellsArrest in G0/G1 and G2/M phases

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis and a major target for anti-angiogenic therapies. nih.gov Sulfonamide derivatives have emerged as promising inhibitors of VEGFR-2. nih.gov

A novel aromatic sulfonamide derivative, E7820, has been identified as a unique angiogenesis inhibitor that suppresses the expression of the integrin α2 subunit on endothelial cells. aacrjournals.orgnih.gov E7820 was found to inhibit the in vitro proliferation and tube formation of human umbilical vascular endothelial cells (HUVECs). aacrjournals.orgnih.gov

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis. nih.gov Sulfonamides have been reported for their MMP inhibitory activity. nih.gov The sulfonamide group in these inhibitors improves the enzyme-inhibitor binding by forming hydrogen bonds with the enzyme and directing hydrophobic substituents into the S1' pocket of the enzyme. nih.gov

The table below presents the inhibitory activity of a sulfonamide derivative against angiogenesis-related processes.

CompoundTargetEffect
E7820Integrin α2 subunit on HUVECsInhibition of proliferation and tube formation

Microtubules are dynamic cellular structures essential for cell division, and their disruption is a validated strategy in cancer therapy. bohrium.com A number of sulfonamide derivatives have been identified as microtubule destabilizing agents. nih.govnih.gov These compounds can inhibit tubulin polymerization, leading to a disruption of the microtubule network, mitotic arrest, and subsequent apoptosis. nih.govnih.gov

One study reported on a series of 52 new microtubule destabilizing sulfonamides (MDS) that showed potent antiproliferative activities against various cancer cell lines, including ovarian, breast, and cervix carcinoma cells. nih.govnih.gov The most potent of these compounds exhibited nanomolar efficacy, comparable or even better than the established microtubule-targeting agent, paclitaxel. nih.govnih.gov These novel sulfonamides were found to cause mitotic catastrophe followed by apoptosis. nih.govnih.gov

The table below shows the antiproliferative potencies of selected microtubule destabilizing sulfonamides.

CompoundCancer Cell TypePotency
N-methyl-N-(3,4,5-trimethoxyphenyl-4-methylaminobenzenesulfonamideOvarian, Breast, Cervix CarcinomaNanomolar range
N-methyl-N-(3,4,5-trimethoxyphenyl-4-methoxy-3-aminobenzenesulfonamideOvarian, Breast, Cervix CarcinomaNanomolar range
N-benzyl-N-(3,4,5-trimethoxyphenyl-4-methoxy-3-aminobenzenesulfonamideOvarian, Breast, Cervix CarcinomaNanomolar range

Chemical Reactivity Studies and Intermolecular Interactions

The chemical reactivity of sulfonamides is characterized by the sulfonamide functional group (R−S(=O)2−NR2). wikipedia.org This group is relatively unreactive, which contributes to the stability of sulfonamide-containing drugs. wikipedia.org The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. wikipedia.org

The intermolecular interactions of sulfonamides are crucial for their biological activity and their solid-state properties, such as crystal packing. nih.govresearchgate.net Strong intermolecular hydrogen bonds and π-π interactions are the primary forces driving the crystal packing in sulfonamides. nih.govresearchgate.net These interactions are important for understanding the bioactivity and biodegradation of these compounds. nih.govresearchgate.net The sulfonamide group can act as both a hydrogen bond donor (through the N-H group) and a hydrogen bond acceptor (through the sulfonyl oxygens). The nature of the substituents on the sulfonamide nitrogen and the aromatic ring can influence the strength and geometry of these intermolecular interactions.

Metabolic Pathway Research of N 4 Aminophenyl Propane 1 Sulfonamide in Vitro and Non Human Models

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro metabolic studies are fundamental to characterizing the disposition of a new chemical entity. These assays determine the rate at which the compound is metabolized and help identify the resulting breakdown products, known as metabolites. eurofinsdiscovery.com

Human liver microsomes (HLM) and cryopreserved human hepatocytes are the primary tools used for in vitro metabolic profiling. eurofinsdiscovery.com HLMs are subcellular fractions derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s. nih.gov They are widely used to assess the intrinsic clearance of a compound and to generate metabolites for identification. eurofinsdiscovery.com

Hepatocytes, or intact liver cells, are considered the gold standard for in vitro metabolism studies because they contain a full complement of Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment. These models allow for a comprehensive assessment of metabolic pathways, including the interplay between different enzyme systems.

The Cytochrome P450 (CYP) superfamily of enzymes is a major catalyst of Phase I metabolic reactions, responsible for the biotransformation of a vast number of xenobiotics. nih.govacs.org For sulfonamide compounds containing an arylamine group, such as N-(4-aminophenyl)propane-1-sulfonamide, CYP-mediated oxidation is a principal metabolic pathway. nih.govnih.gov

Key oxidative reactions include:

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring.

N-hydroxylation: The oxidation of the arylamine nitrogen to form a hydroxylamine (B1172632) metabolite. nih.govresearchgate.net This pathway is of particular interest as hydroxylamine derivatives can be reactive intermediates. nih.govnih.gov For sulfamethoxazole, a related sulfonamide, the hydroxylamine is an authentic in vivo metabolite formed predominantly by cytochrome P450 in the liver. nih.gov The CYP2C9 enzyme is notably involved in the oxidation of the arylamine group in sulfonamide antimicrobials. nih.gov

Beyond CYP enzymes, other enzyme systems contribute to the metabolism of this compound. Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

For aromatic amines, N-glucuronidation is a significant Phase II pathway catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net This process involves the attachment of a glucuronic acid moiety to the nitrogen of the amino group. researchgate.net UGTs from the UGT1A subfamily are known to be key enzymes in the detoxification of major bladder carcinogens, which include aromatic amines. researchgate.net While Monoamine Oxidase (MAO) is a critical enzyme for the metabolism of certain endogenous and xenobiotic amines, its specific role in the metabolism of this compound is less defined compared to the well-established pathways involving CYPs and UGTs.

Identification and Characterization of Phase I and Phase II Metabolites in Non-Human/In Vitro Systems

Through the use of in vitro systems like human liver microsomes, the biotransformation products of this compound can be generated, identified, and characterized, typically using high-resolution mass spectrometry. nih.govmdpi.com

Phase I Metabolites: These are formed through oxidation, reduction, or hydrolysis. For this compound, the primary Phase I metabolites are expected to be products of CYP-mediated oxidation. This includes hydroxylated species on the aromatic ring and the N-hydroxylamine derivative. nih.govresearchgate.netresearchgate.net

Phase II Metabolites: These are formed by conjugation reactions. The most anticipated Phase II metabolite is the N-glucuronide, where glucuronic acid is attached to the aromatic amino group. nih.govresearchgate.net This conjugation significantly increases the polarity of the molecule, preparing it for elimination.

Table 1: Potential Metabolic Pathways and Metabolites of this compound

Phase Metabolic Reaction Enzyme Family Potential Metabolite
Phase I Aromatic Hydroxylation Cytochrome P450 (CYP) Hydroxy-N-(4-aminophenyl)propane-1-sulfonamide
Phase I N-hydroxylation Cytochrome P450 (CYP) N-(4-(hydroxyamino)phenyl)propane-1-sulfonamide
Phase II N-glucuronidation UDP-glucuronosyltransferase (UGT) This compound-N-glucuronide

Cross-Species Comparative Metabolism Studies in Pre-clinical Research

Animal models are essential in preclinical studies to predict the metabolism and toxicity of new drugs in humans. However, significant species differences can exist in the expression and activity of drug-metabolizing enzymes. rug.nl Therefore, cross-species comparative metabolism studies are conducted to understand these differences and to select the most appropriate animal model for toxicological testing.

These studies typically involve incubating the compound with hepatocytes or liver microsomes from various species (e.g., rat, mouse, dog, monkey) and comparing the resulting metabolite profiles and metabolic rates with those from human-derived systems. rug.nleuropa.eu For example, research has shown that there can be significant cross-species differences in gene expression in response to chemical exposure in rat and human hepatocytes. nih.gov The goal is to identify a species whose metabolic pathway for this compound most closely resembles that of humans. This ensures that the safety data generated in the selected animal model is as relevant as possible for predicting human outcomes.

Table 2: Illustrative Example of Cross-Species Metabolic Stability in Liver Hepatocytes

Species Half-life (t½, minutes) Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Human 85 16.3
Monkey 80 17.3
Dog 125 11.1
Rat 75 18.5
Mouse 130 10.6

Note: Data are hypothetical and for illustrative purposes to demonstrate typical output from comparative in vitro metabolism studies.

Future Directions and Emerging Research Avenues for N 4 Aminophenyl Propane 1 Sulfonamide

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of novel sulfonamide derivatives, including analogs of N-(4-aminophenyl)propane-1-sulfonamide. These computational tools can dramatically accelerate the drug discovery process by rapidly analyzing vast datasets to predict the biological activities and physicochemical properties of new molecules. nih.gov

Machine learning algorithms, such as support vector machines (SVM) and artificial neural networks (ANNs), are increasingly being used to build predictive models for structure-activity relationships (SARs). nih.govfrontiersin.org By training these models on large libraries of known sulfonamides and their biological data, researchers can screen virtual compounds and prioritize those with the highest predicted efficacy and best pharmacological profiles for synthesis. nih.gov This data-driven approach allows for a more systematic and efficient exploration of chemical space compared to traditional methods. nih.gov

Table 1: Applications of AI/ML in Sulfonamide Drug Design

AI/ML Application Description Potential Impact on this compound Research
Virtual Screening ML models rapidly screen large virtual libraries of compounds to identify potential hits against a specific biological target. nih.gov Identification of novel derivatives with potentially higher potency or different therapeutic applications.
QSAR Modeling Quantitative Structure-Activity Relationship models predict the biological activity of a compound based on its chemical structure. frontiersin.org Faster optimization of the lead compound by predicting the effects of structural modifications on activity.
ADMET Prediction AI models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecules. youtube.com Early-stage filtering of candidates with poor pharmacokinetic profiles, reducing late-stage failures.

| De Novo Design | Generative algorithms design novel molecules with desired properties from scratch or based on a starting scaffold. nih.govyoutube.com | Creation of unique this compound analogs with optimized therapeutic characteristics. |

Exploration of Novel Therapeutic Targets and Uncharted Mechanisms of Action

While the sulfonamide class originated with antimicrobial "sulfa drugs," its therapeutic potential is far broader. researchgate.netajchem-b.com The versatile sulfonamide scaffold is present in drugs for a wide array of conditions, including cancer, glaucoma, inflammation, and epilepsy. researchgate.netmdpi.com Future research on this compound will likely focus on exploring its activity against novel therapeutic targets and uncovering new mechanisms of action.

Recent research has highlighted the potential of sulfonamide derivatives as enzyme inhibitors. researchgate.netajchem-b.com For instance, they have been investigated as inhibitors of carbonic anhydrase (implicated in glaucoma and some cancers) and aromatase (a target in estrogen receptor-positive breast cancer). researchgate.netmdpi.com Computational studies, such as molecular docking, can be employed to investigate the potential of this compound to bind to the active sites of these and other enzymes. mdpi.com

Furthermore, the field is moving towards identifying inhibitors for novel antimicrobial targets to combat rising antibiotic resistance. nih.gov Instead of the classical folate synthesis pathway, new sulfonamides are being designed to target other essential bacterial processes, such as cell division or fatty acid biosynthesis. nih.govtandfonline.com Research could investigate if this compound or its derivatives exhibit activity against such non-traditional targets in resistant pathogens like MRSA. tandfonline.com Another area of interest is the transient receptor potential vanilloid 1 (TRPV1), an important target for pain relief, where 4-aminophenyl derivatives have shown promise. researchgate.net

Development of Advanced Analytical Tools for Comprehensive Compound Characterization

The thorough characterization of this compound and its future derivatives relies on sophisticated analytical methodologies. While traditional techniques like High-Performance Liquid Chromatography (HPLC) are standard, the trend is toward hyphenated systems that offer greater sensitivity and specificity. ymerdigital.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly its tandem version (LC-MS/MS) are powerful tools for identifying and quantifying sulfonamides at very low concentrations in complex matrices like biological fluids or environmental samples. ymerdigital.comnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) systems further enhance these analyses by providing faster separation times and improved resolution. researchgate.net

Emerging technologies are also being explored for more rapid and on-site analysis. These include advanced immunoassays and biosensors, which offer high-speed screening capabilities. ymerdigital.com For a comprehensive structural elucidation of newly synthesized analogs, advanced spectroscopic methods are indispensable. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS) provide detailed information about molecular structure and purity. ontosight.ai

Table 2: Advanced Analytical Techniques for Sulfonamide Characterization

Technique Principle Application for this compound
UHPLC-MS/MS Combines the high-resolution separation of UHPLC with the sensitive and selective detection of tandem mass spectrometry. nih.govresearchgate.net Accurate quantification of the compound and its metabolites in pharmacokinetic and residue analysis studies.
High-Resolution MS Provides highly accurate mass measurements, allowing for the determination of elemental composition. ontosight.ai Unambiguous identification of the parent compound and characterization of unknown synthesis byproducts or metabolites.
2D NMR Spectroscopy Techniques like COSY and HMQC provide detailed information on the connectivity of atoms within a molecule. Complete structural elucidation of novel, complex derivatives of the parent compound.

| Biosensors | Utilize a biological recognition element (e.g., an antibody) coupled to a transducer to detect the target analyte. ymerdigital.comnih.gov | Rapid, portable, and potentially on-site screening for the presence of the compound in various samples. |

Expanding the Scope of Sustainable and Green Synthetic Methodologies for Sulfonamides

The pharmaceutical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. The synthesis of sulfonamides, including this compound, is an area ripe for the application of green chemistry principles. sci-hub.se The goal is to develop methods that are not only efficient but also minimize waste and the use of hazardous substances. rsc.org

Key strategies in the green synthesis of sulfonamides include the use of alternative, eco-friendly solvents like water or ethanol, and in some cases, conducting reactions under solvent-free ("neat") conditions. sci-hub.seresearchgate.net These approaches reduce reliance on volatile organic compounds that are often harmful to the environment. sci-hub.se

Another avenue of research is the development of novel catalytic systems that can promote the reaction under milder conditions and with higher efficiency. For example, magnetite-immobilized nano-ruthenium catalysts have been used for the direct coupling of alcohols and sulfonamides, producing only water as a byproduct. acs.org Researchers have also developed methods that avoid catalysts altogether, simplifying the process and purification. researchgate.net The development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, further enhances efficiency and reduces waste. researchgate.net

Table 3: Comparison of Synthetic Methodologies for Sulfonamides

Methodology Traditional Approach Green Chemistry Approach
Solvents Often uses volatile organic compounds (VOCs). Utilizes water, ethanol, or solvent-free conditions. sci-hub.seresearchgate.net
Catalysts May require harsh or stoichiometric reagents. Employs reusable catalysts or catalyst-free methods. researchgate.netacs.org
Workup Often involves complex extraction and purification steps. Can involve simple filtration, reducing solvent use. rsc.org

| Byproducts | Can generate significant chemical waste. | Designed to produce minimal waste, with water as a common byproduct. acs.org |

Q & A

Q. What are the recommended methods for synthesizing N-(4-aminophenyl)propane-1-sulfonamide and its derivatives?

A common synthesis involves reacting p-toluenesulfonyl chloride derivatives with p-phenylenediamine in aqueous conditions at room temperature. The reaction typically requires 10 hours of stirring, followed by purification via crystallization. Key parameters include stoichiometric control (e.g., 2:1 molar ratio of sulfonyl chloride to diamine) and monitoring reaction progress using thin-layer chromatography (TLC) .

Q. How can researchers confirm the structural integrity of synthesized N-(4-aminophenyl)sulfonamide compounds?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, studies show that the compound crystallizes in an orthorhombic system (space group P212121) with two independent molecules in the asymmetric unit. Key metrics include bond angles (e.g., C–S–N–C torsion angles ~67–70°) and hydrogen-bonding networks . Complementary techniques like <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy validate functional groups and purity.

Q. What purification strategies are effective for isolating sulfonamide derivatives?

Recrystallization using polar solvents (e.g., ethanol/water mixtures) is widely employed. For compounds with high hydrophobicity, column chromatography with silica gel and gradients of ethyl acetate/hexane can resolve impurities. Purity ≥98% is achievable, as reported in crystallographic studies .

Advanced Research Questions

Q. How do conformational differences in N-(4-aminophenyl)sulfonamides impact their biological activity?

The V-shaped conformation of the molecule, with dihedral angles between benzene rings (~45–70°), influences hydrogen-bonding patterns and intermolecular interactions. These structural features correlate with bioactivity, such as COX-2 inhibition or antimicrobial effects. Computational modeling (e.g., DFT calculations) can predict how torsion angles affect binding to biological targets .

Q. What methodologies resolve contradictions in crystallographic data for sulfonamide derivatives?

Discrepancies in reported dihedral angles (e.g., 45.86° vs. 86.1° in related compounds) may arise from substituent effects or crystallization conditions. Systematic comparisons using databases like the Cambridge Structural Database (CSD) and re-evaluating hydrogen-bonding motifs (e.g., N–H⋯O vs. N–H⋯N) help reconcile differences. Refinement protocols (e.g., R-factor optimization) ensure data reliability .

Q. How can researchers design experiments to study the role of hydrogen bonding in sulfonamide crystal packing?

Controlled experiments varying substituents (e.g., replacing –NH2 with –NO2 or –CH3) reveal how hydrogen-bond donor/acceptor capacity affects lattice stability. For example, the –NH2 group in N-(4-aminophenyl)sulfonamide forms intermolecular N–H⋯O and N–H⋯N bonds, creating 3D networks. Hirshfeld surface analysis quantifies these interactions .

Q. What advanced techniques are used to predict the therapeutic potential of sulfonamide derivatives?

Structure-activity relationship (SAR) studies integrate crystallographic data with in vitro assays (e.g., enzyme inhibition or microbial growth assays). Molecular docking simulations against targets like JAK1 (e.g., abrocitinib analogs) or B-RafV600E provide mechanistic insights. Pharmacokinetic properties (e.g., logP, solubility) are optimized using QSAR models .

Q. How do synthetic byproducts affect the reproducibility of sulfonamide-based drug candidates?

Byproducts like nitro derivatives or chlorinated impurities arise from incomplete reactions or side reactions. High-resolution mass spectrometry (HRMS) and HPLC with UV/Vis detection (e.g., at 254 nm) identify and quantify these species. Process optimization (e.g., temperature control or catalyst selection) minimizes their formation .

Methodological Guidelines

  • Data Analysis : For crystallographic studies, report R-factors (e.g., R1 < 0.06) and include CIF files in supplementary materials .
  • Biological Assays : Use positive controls (e.g., celecoxib for COX-2 inhibition) and triplicate measurements to ensure statistical robustness .
  • Computational Modeling : Validate docking results with experimental IC50 values and account for solvent effects in molecular dynamics simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.